

An In-depth Technical Guide to 6-fluoro-1H-benzimidazole-2-thiol

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Compound of Interest

Compound Name: 6-fluoro-1H-benzimidazole-2-thiol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activities of **6-fluoro-1H-benzimidazole-2-thiol**. This document is intended to serve as a foundational resource for professionals engaged in medicinal chemistry, pharmacology, and drug discovery.

Molecular Structure and Chemical Properties

6-fluoro-1H-benzimidazole-2-thiol is a heterocyclic organic compound featuring a benzimidazole core structure, which is a fusion of benzene and imidazole rings. A fluorine atom is substituted at the 6-position of the benzene ring, and a thiol group is attached at the 2-position of the imidazole ring. This molecule exists in a tautomeric equilibrium between the thiol form (**6-fluoro-1H-benzimidazole-2-thiol**) and the thione form (6-fluoro-1,3-dihydro-2H-benzimidazole-2-thione), with the thione form generally predominating in the solid state.

The presence of the electron-withdrawing fluorine atom can significantly influence the molecule's electronic properties, acidity, and biological interactions compared to its non-fluorinated parent compound, 2-benzimidazolethiol.

Molecular Diagram

The chemical structure and tautomerism are illustrated below.

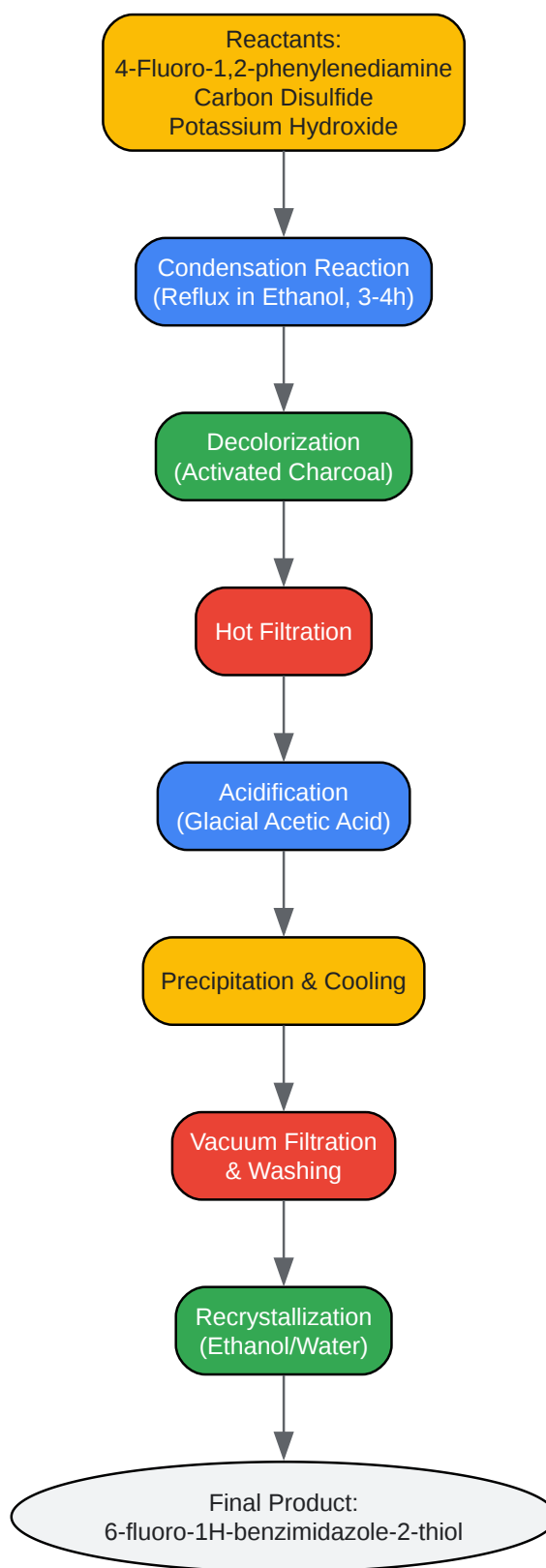
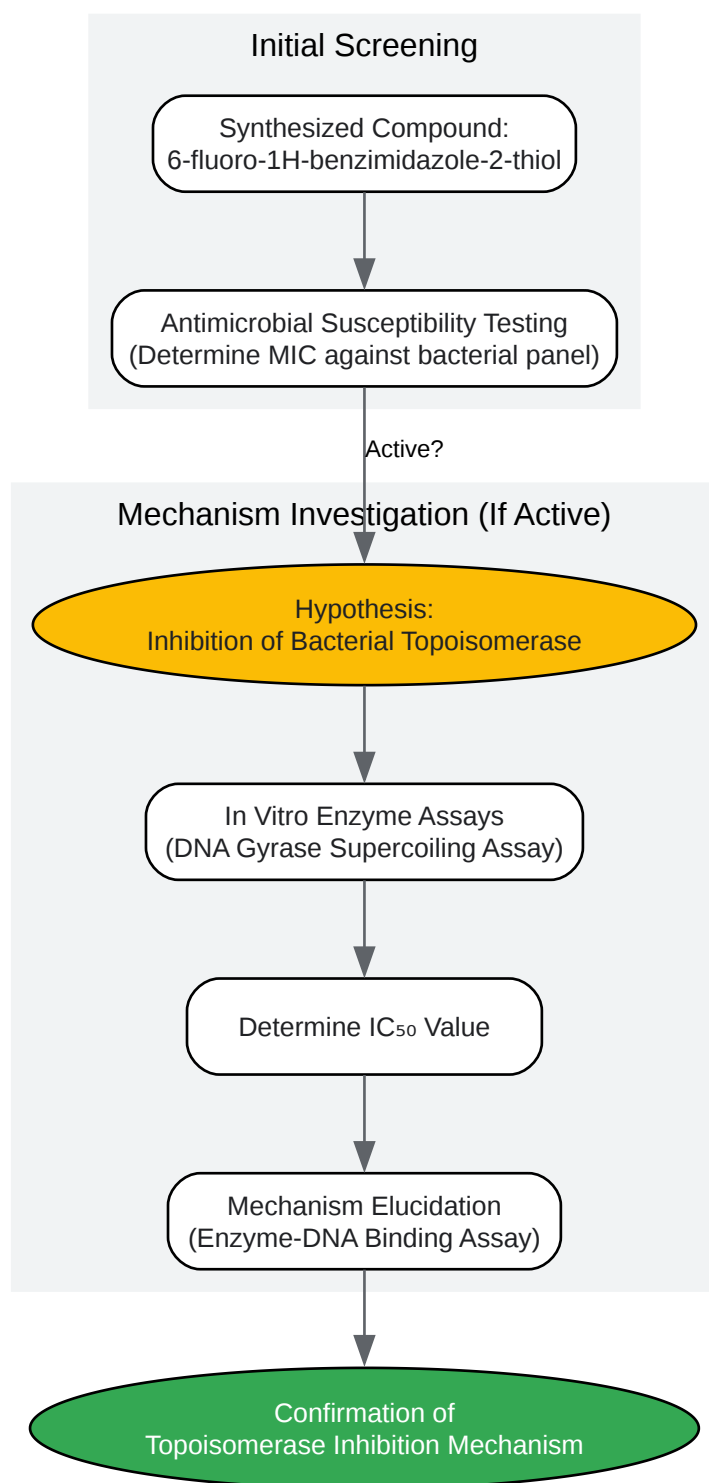


Figure 1. Thiol-Thione Tautomerism.





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